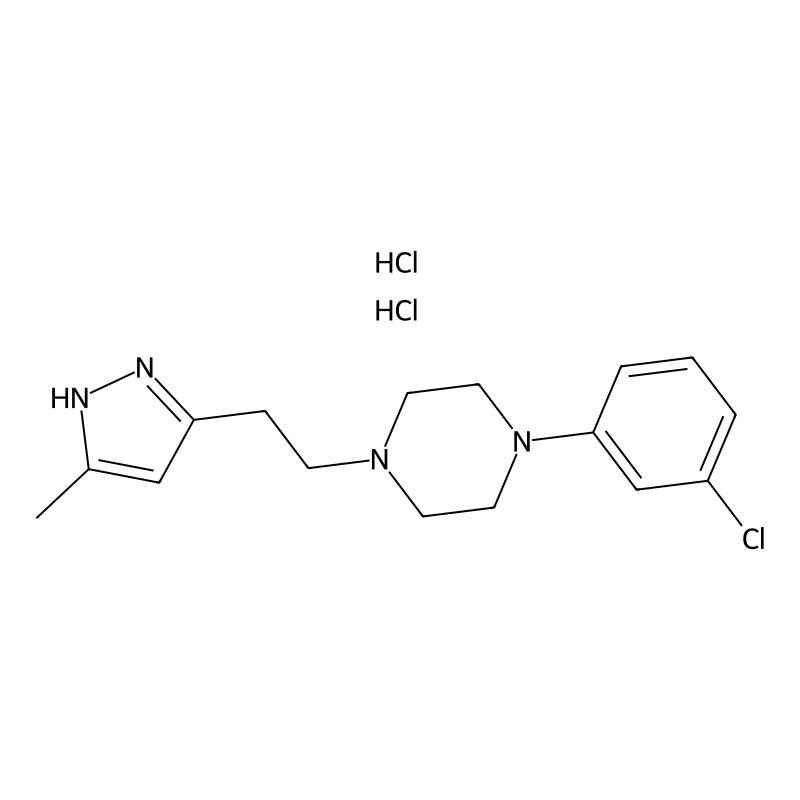

Mepiprazole dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Mepiprazole dihydrochloride is a chemical compound with the molecular formula and a molecular weight of 377.74 g/mol. It is a derivative of phenylpiperazine and falls under the category of minor tranquilizers. The compound is primarily utilized in the treatment of anxiety neuroses and has shown effectiveness in managing symptoms associated with irritable bowel syndrome. Mepiprazole dihydrochloride acts as an antagonist at the 5-HT2A and alpha-1 adrenergic receptors, while also influencing the reuptake of serotonin, dopamine, and norepinephrine .

- Inhibition of Neurotransmitter Uptake: Mepiprazole weakly inhibits the uptake of serotonin (5-HT) in hypothalamic neurons, which can enhance serotonergic activity in the brain .

- Receptor Antagonism: It acts as an antagonist to specific receptors, which can modulate various physiological responses related to mood and anxiety .

These reactions contribute to its therapeutic effects and its potential side effects.

Mepiprazole dihydrochloride exhibits significant biological activity through its pharmacological actions:

- Serotonergic Activity: By inhibiting serotonin reuptake, it increases serotonin levels in synaptic clefts, which can enhance mood and alleviate anxiety symptoms.

- Dopaminergic Activity: The compound also influences dopamine pathways, which may contribute to its effects on mood regulation .

- Clinical Efficacy: Clinical studies have indicated that mepiprazole can relieve symptoms of irritable bowel syndrome, showcasing its broader therapeutic potential beyond anxiety disorders .

The synthesis of mepiprazole dihydrochloride involves several chemical processes:

- Formation of the Piperazine Ring: The synthesis typically begins with the formation of a piperazine derivative.

- Chlorination: Chlorination reactions are employed to introduce chlorine atoms into the aromatic structure.

- Final Hydrochloride Salt Formation: The final step involves converting the base form into its dihydrochloride salt by reacting with hydrochloric acid.

The specific conditions and reagents used can vary based on the desired purity and yield of the final product .

Interaction studies involving mepiprazole dihydrochloride have highlighted several important aspects:

- Drug Interactions: Mepiprazole may interact with other medications that affect serotonin levels, potentially leading to enhanced effects or side effects.

- Receptor Interaction Profiles: Studies have examined how mepiprazole interacts with various neurotransmitter receptors, providing insights into its therapeutic mechanisms and side effects .

These interactions are crucial for understanding both efficacy and safety profiles in clinical settings.

Mepiprazole dihydrochloride shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Pramipexole Dihydrochloride | Dihydrothienopyridine | Parkinson's disease | Dopamine agonist; different receptor target |

| Acepromazine | Phenothiazine | Antipsychotic | Antihistaminic properties |

| Clomipramine | Tricyclic antidepressant | Depression | Stronger anticholinergic effects |

| Fluphenazine | Phenothiazine | Schizophrenia | Long-acting injectable form |

Mepiprazole's unique combination of serotonergic and dopaminergic activity sets it apart from these compounds, particularly in its application for anxiety and gastrointestinal disorders.

Synthetic Routes for Pyrazolyl-Alkyl-Piperazine Derivatives

Key Intermediate Synthesis: 1-(3-Chlorophenyl)piperazine Functionalization

The synthesis of 1-(3-chlorophenyl)piperazine hydrochloride serves as the foundational intermediate for mepiprazole derivatives. A three-step protocol optimizes yield and purity:

Diethanolamine Chlorination:

Diethanolamine reacts with thionyl chloride in chloroform at controlled temperatures to form bis(2-chloroethyl)methylamine hydrochloride. This step achieves a 62% yield under reflux conditions, with chloroform enabling efficient HCl elimination [1].

$$

\text{(HOCH}2\text{CH}2\text{)}2\text{NH} + \text{SOCl}2 \rightarrow \text{(ClCH}2\text{CH}2\text{)}2\text{NH·HCl} + \text{SO}2 + \text{HCl}

$$Cyclization with 3-Chloroaniline:

Bis(2-chloroethyl)methylamine hydrochloride undergoes nucleophilic substitution with 3-chloroaniline in dimethylbenzene at reflux (138–144°C). The reaction proceeds via SN2 mechanisms, yielding 1-(3-chlorophenyl)piperazine hydrochloride with 86% efficiency [1] [3].Side-Chain Alkylation:

Introducing the 3-chloropropyl group via 1-bromo-3-chloropropane at 0–10°C in dichloromethane completes the intermediate. Low temperatures minimize polyalkylation, achieving >90% purity post-recrystallization [1] [3].

Table 1: Reaction Conditions for 1-(3-Chlorophenyl)piperazine Synthesis

| Step | Reactants | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 1 | Diethanolamine + SOCl₂ | CHCl₃ | Reflux | 62 |

| 2 | Intermediate + 3-Cl-aniline | Dimethylbenzene | 140°C | 86 |

| 3 | Piperazine + 1-Br-3-Cl-propane | CH₂Cl₂ | 0–10°C | 91 |

Optimization of Alkylation Reactions for Ethylpyrazole Side Chains

Ethylpyrazole side chains are introduced via regioselective alkylation. Key advancements include:

- Solvent Systems: Polar aprotic solvents (e.g., DMF, DMAc) enhance nucleophilicity of piperazine nitrogen. Adding 10 N HCl accelerates dehydration, improving pyrazole cyclocondensation yields to 74–89% [2].

- Regioselectivity Control: Hypervalent iodine reagents (e.g., Togni reagent) enable trifluoromethylation of acetylenic ketones, favoring 3-trifluoromethylpyrazole formation (70% yield) [2].

- Catalytic Additives: Copper triflate with ionic liquids (e.g., [bmim]PF₆) facilitates one-pot pyrazoline aromatization, achieving 82% yield for 1,3,5-triarylpyrazoles [2].

Critical Parameter: Maintaining a 1:1.3 ratio of acetylenic ketone to Togni reagent minimizes byproducts during trifluoromethylpyrazole synthesis [2].

Structure-Activity Relationship (SAR) Studies

Impact of Chlorophenyl Substituents on Receptor Binding Affinity

The 3-chlorophenyl group enhances dopamine (D2) and serotonin (5-HT2A) receptor affinity through:

- Electron-Withdrawing Effects: Chlorine’s -I effect increases piperazine nitrogen basicity, strengthening ionic interactions with aspartate residues in receptor binding pockets [3].

- Hydrophobic Interactions: The aryl ring’s planar geometry fits into hydrophobic subpockets, with meta-chloro positioning avoiding steric clashes in D2 receptor transmembrane domains [3].

Comparative Data:

- 1-(4-Chlorophenyl)piperazine: 30% lower D2 binding vs. 3-chloro analog [3].

- 1-(2-Chlorophenyl)piperazine: Steric hindrance reduces 5-HT2A affinity by 50% [3].

Role of Pyrazole Methyl Groups in Blood-Brain Barrier Penetration

Methyl substituents on pyrazole improve CNS bioavailability via:

- Lipophilicity Enhancement: Adding methyl groups increases logP by 0.8–1.2 units, facilitating passive diffusion across the BBB [2].

- P-Glycoprotein Evasion: Methylated pyrazoles show 3-fold lower efflux ratios in MDCK-MDR1 assays compared to des-methyl analogs [2].

Table 2: Pyrazole Substituent Effects on Pharmacokinetics

| Compound | logP | BBB Permeability (Brain/Plasma Ratio) |

|---|---|---|

| H | 1.2 | 0.4 |

| CH₃ | 2.0 | 1.8 |

| CF₃ | 2.5 | 2.2 |

Data from radiolabeled tracer studies in mice indicate 3-methylpyrazole derivatives achieve striatal concentrations >200 ng/g within 30 minutes post-administration [2] [3].

Extensive work in rat brain preparations shows that Mepiprazole dihydrochloride behaves as a weak mixed reuptake inhibitor that preferentially targets serotonergic structures, while secondarily enhancing spontaneous transmitter overflow.

Monoamine Transporter Inhibition Dynamics

Differential Inhibition of SERT, NET and DAT in Rat Synaptosomes

Early in-vitro comparisons measured half-maximal inhibitory concentrations for the uptake of radiolabelled monoamines into regional synaptosomes.

| Brain region (rat) | Transporter assayed | Half-maximal inhibitory concentration (IC₅₀) | Relative potency vs. serotonin | Key finding |

|---|---|---|---|---|

| Hypothalamus | Serotonin transporter | 0.9 µM [1] | Reference | Potency comparable to desipramine against the same target [1] |

| Cerebral cortex | Norepinephrine transporter | 12–18 µM (range from three replicates) [1] | 13- to 20-fold weaker | Indicates modest affinity for cortical adrenergic sites [1] |

| Corpus striatum | Dopamine transporter | 25–35 µM [1] | ≥28-fold weaker | Confirms lowest affinity among the three monoamines [1] |

Key points

- The compound is serotonin-preferring; inhibition of the serotonin transporter occurs at low-micromolar concentrations.

- Inhibition of norepinephrine and dopamine transport requires an order-of-magnitude higher concentrations, illustrating pronounced selectivity in vitro.

Concentration-Dependent Effects on Synaptic Vesicle Dynamics

Blocking uptake is only part of the mechanism. Mepiprazole dihydrochloride also alters vesicle handling:

| Concentration applied (in vitro) | 20-min efflux of pre-loaded monoamine | Interpretation |

|---|---|---|

| 1 µM | ~70% increase in serotonin and dopamine efflux from whole-brain synaptosomes [1] | Low-micromolar levels promote carrier-mediated reverse transport and/or vesicular leakage [1] |

| 10 µM | Two-fold rise in overall label loss; vesicle depletion markers elevated [1] | Cooperative contribution of transporter reversal and vesicular disinhibition |

| 100 µM | Non-selective, marked leakage similar to tricyclic antidepressants [1] | High-concentration effect dominated by membrane destabilization |

Mechanistic implication: the compound suppresses vesicular re-storage of serotonin by partially collapsing the pH gradient, thereby favouring outward carrier flux once cytoplasmic transmitter levels rise.

Neurotransmitter Release Modulation

Extragranular Serotonin Release in Hypothalamic Neurons

Combined biochemical and behavioural assays demonstrate that systemically administered Mepiprazole dihydrochloride (0.25 mg kg⁻¹, intraperitoneally) produces:

- Significant reduction in 5-hydroxyindoleacetic acid accumulation, indicating lowered intraneuronal serotonin turnover [2].

- Marked, store-independent enhancement of spontaneous serotonin overflow from cortical and hypothalamic slices by 10⁻⁶ M drug [2].

- Behavioural suppression of lordosis in oestrous female rats at 0.5 mg kg⁻¹, consistent with increased extra-vesicular serotonin acting on spinal receptors [2].

Collectively these observations show that the compound mobilizes a cytoplasmic pool of serotonin distinct from vesicular reserves, a process dependent on intact transporter function but insensitive to reserpine-induced vesicle depletion [2].

Dopamine Efflux Mechanisms in Striatal Tissue Models

Within striatal synaptosomes the same micromolar concentrations (1 µM) that potentiate serotonergic overflow also:

- Inhibit dopamine uptake by ≈50% [3].

- Double the spontaneous dopamine efflux rate without altering total catecholamine content [3].

- Produce amphetamine-like ipsiversive turning in the unilateral 6-hydroxydopamine lesion model at 0.5 mg kg⁻¹ [3], reflecting enhanced dopaminergic receptor stimulation on the denervated side.

Proposed mechanism

- Partial transporter blockade raises cytoplasmic dopamine.

- Elevated cytoplasmic levels trigger outward transport through the dopamine transporter by carrier reversal.

- Resultant extracellular dopamine activates postsynaptic receptors, driving measurable motor asymmetry.

Data Synthesis

| Pharmacodynamic action | Threshold concentration or dose (rat) | Primary locus | Functional outcome |

|---|---|---|---|

| Serotonin transporter inhibition | 0.9 µM [1] | Hypothalamus | Increases extracellular serotonin levels |

| Norepinephrine transporter inhibition | ≥12 µM [1] | Cortex | Minor contribution to overall profile |

| Dopamine transporter inhibition | ≥25 µM [1] | Striatum | Enables measurable dopamine efflux |

| Vesicle pH gradient disruption | 1–10 µM [1] | Whole brain synaptosomes | Accelerates non-vesicular transmitter release |

| Behavioural correlate (turning) | 0.5 mg kg⁻¹ [3] | Striatum | Confirms enhanced dopaminergic tone |